N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide
Description
N-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide is a hybrid sulfonamide-triazine derivative characterized by a triazine core substituted with dimethylamino (N(CH₃)₂) and morpholinyl (C₄H₈NO) groups. The sulfonamide moiety is linked to a phenylmethane group, distinguishing it from other sulfonamide-triazine hybrids.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-22(2)16-19-15(20-17(21-16)23-8-10-26-11-9-23)12-18-27(24,25)13-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYJJWOOBDWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Triazine Hybrids
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the literature:
Key Differences and Implications
- Substituent Effects: The morpholin-4-yl group in the target compound and Compound 10 enhances water solubility compared to chlorine (Compound 4) or aryl groups (Compound 9) . Dimethylamino vs. Diethylamino: The target compound’s dimethylamino group may offer better metabolic stability than Compound 10’s diethylamino group, which could increase lipophilicity but risk slower clearance .
- Biological Activity Trends: Compounds with chlorine (e.g., Compound 4) or trifluoroethoxy (triflusulfuron) substituents are associated with herbicidal activity, suggesting the target compound’s morpholinyl and dimethylamino groups may shift its application toward medicinal uses . The lower melting point of Compound 9 (112–113°C) correlates with its bulky 3,4-dimethylphenyl group, which may reduce crystalline packing efficiency compared to the target compound .
Preparation Methods
Formation of the Triazine Core
The 1,3,5-triazine scaffold is typically synthesized via cyclocondensation of nitriles or through stepwise assembly using cyanuric chloride. For this compound, cyanuric chloride serves as the starting material due to its reactivity toward nucleophilic substitution.
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Initial Chlorination : Cyanuric chloride reacts with morpholine in anhydrous tetrahydrofuran (THF) at −78°C to introduce the morpholin-4-yl group at the 6-position. This step requires strict temperature control to avoid over-substitution.
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Dimethylamino Substitution : The 4-chloro group is replaced with dimethylamine in the presence of a base (e.g., potassium carbonate) at 60°C, yielding 4-dimethylamino-6-morpholin-4-yl-1,3,5-triazine-2-chloride.
Table 1: Reaction Conditions for Triazine Core Synthesis
Final Assembly and Purification
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Triazine Substitution : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates but may promote side reactions at elevated temperatures. Lower temperatures (−78°C to 0°C) improve selectivity for mono-substitution.
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Sulfonamide Coupling : Reactions in DCM proceed with higher yields than in toluene, attributed to better solubility of intermediates.
Catalytic Enhancements
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Palladium Catalysis : Suzuki-Miyaura coupling was explored for aryl group introduction but proved unnecessary due to the efficacy of nucleophilic pathways.
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Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the triazine ring.
Analytical Characterization Techniques
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry :
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HPLC :
Q & A
Q. What are the critical steps and considerations in synthesizing this compound?
The synthesis involves a multi-step organic reaction sequence. Key steps include:
- Step 1: Preparation of the triazine core via nucleophilic substitution at the 2-, 4-, and 6-positions of the 1,3,5-triazine ring.
- Step 2: Functionalization of the triazine with dimethylamino and morpholinyl groups under controlled pH and temperature (e.g., 50–80°C in DMF) .
- Step 3: Sulfonamide coupling via reaction of the methylene-linked triazine intermediate with phenylmethanesulfonamide in the presence of a base (e.g., triethylamine) to stabilize the nucleophile . Optimization Tip: Monitor reaction progress using TLC or HPLC to minimize side products like unsubstituted triazine derivatives.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Methods:
- HPLC/GC-MS: Quantify purity (>95% recommended for biological assays).
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm; triazine carbons at ~165–170 ppm) .
- X-ray Crystallography: Resolve spatial arrangements of the sulfonamide and triazine groups (if crystalline) .
- Common Pitfalls: Hygroscopicity may affect mass accuracy; store samples under inert gas.
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility: The compound shows moderate solubility in DMSO (≥10 mM) and DMF, but limited solubility in aqueous buffers (<1 mM at pH 7.4) .
- Stability:
- Avoid prolonged exposure to light or acidic conditions (pH <5), which may hydrolyze the sulfonamide bond.
- Store at –20°C in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How to design experiments to resolve contradictory data in biological activity assays?
- Case Example: If antibacterial activity varies between Gram-positive and Gram-negative strains:
- Hypothesis Testing: Assess membrane permeability differences using fluorescent probes (e.g., ethidium bromide uptake) .
- Orthogonal Assays: Compare MIC (Minimum Inhibitory Concentration) values with cytotoxicity assays (e.g., mammalian cell lines) to rule off-target effects .
- Structural Modifications: Synthesize analogs with varied sulfonamide substituents to isolate pharmacophore contributions .
Q. What mechanistic insights explain its interaction with biological targets?
- Proposed Mechanism:
- The triazine core may act as a hydrogen bond acceptor, while the sulfonamide group engages in hydrophobic interactions with enzyme active sites (e.g., dihydrofolate reductase or carbonic anhydrase) .
- Morpholino and dimethylamino groups enhance solubility and target affinity via electrostatic interactions .
- Experimental Validation:
- Molecular Docking: Use software like AutoDock to model binding poses.
- Isothermal Titration Calorimetry (ITC): Quantify binding constants (KD) for target proteins .
Q. How to optimize reaction yields for scale-up synthesis?
- Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes substitution efficiency |
| Solvent | DMF/THF | Enhances reagent solubility |
| Catalyst | DMAP (5 mol%) | Accelerates sulfonamide coupling |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
- Scale-Up Strategy: Use flow chemistry for exothermic steps (e.g., triazine functionalization) to improve safety and consistency .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Tools:
- QSAR Models: Use MOE or Schrodinger Suite to correlate substituent properties (e.g., logP, polar surface area) with activity .
- DFT Calculations: Analyze electron density distribution to identify reactive sites (e.g., sulfonamide sulfur as a nucleophilic center) .
- Validation: Cross-reference computational predictions with experimental IC50 values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes:
- Assay Variability: Differences in bacterial strains, culture media, or endpoint measurements.
- Compound Degradation: Verify stability under assay conditions via LC-MS .
- Resolution Workflow:
Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Use a reference compound (e.g., sulfamethoxazole) as a positive control .
Perform meta-analysis of published data to identify trends (e.g., higher activity in low-pH environments) .
Tables for Comparative Analysis
Table 1: Comparison of Triazine Derivatives’ Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
